molecular formula C7H7N3S B8807648 2-(2-(Methylthio)pyrimidin-4-yl)acetonitrile

2-(2-(Methylthio)pyrimidin-4-yl)acetonitrile

Cat. No. B8807648
M. Wt: 165.22 g/mol
InChI Key: UNJFVPAZNQVRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Methylthio)pyrimidin-4-yl)acetonitrile is a useful research compound. Its molecular formula is C7H7N3S and its molecular weight is 165.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Methylthio)pyrimidin-4-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Methylthio)pyrimidin-4-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-(Methylthio)pyrimidin-4-yl)acetonitrile

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

2-(2-methylsulfanylpyrimidin-4-yl)acetonitrile

InChI

InChI=1S/C7H7N3S/c1-11-7-9-5-3-6(10-7)2-4-8/h3,5H,2H2,1H3

InChI Key

UNJFVPAZNQVRLN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Intermediate cyano-(2-methylthio-pyrimidin-4-yl)-acetic acid tert-butyl ester (5.3 g, 20 mmol) in anhydrous toluene (100 mL) was added p-toluenesulfonic acid (800 mg). The mixture was heated to reflux for 8 h, cooled to room temperature and extracted with ethyl acetate. The organic layer was washed with 1N aqueous sodium hydroxide solution and brine, dried over sodium sulfate, filtered and concentrated. The crude product was purified by silica gel chromatography (3:1 hexanes/ethyl acetate eluant) to afford the title compound: 1H NMR 400 MHz (CDCl3) δ 8.56 (d, 1H), 7.12 (d, 1H), 3.84 (s, 2H), 2.57 (s, 3H); MS m/z: 166.0 (M+1).
Name
cyano-(2-methylthio-pyrimidin-4-yl)-acetic acid tert-butyl ester
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.